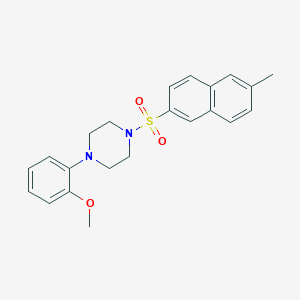
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused with phenyl and dihydroxyphenyl groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 2,4-dihydroxybenzaldehyde and phenylhydrazine in the presence of a suitable catalyst can yield the desired triazine derivative. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Alkylated or halogenated triazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline derivatives: These compounds share a similar triazine ring structure and exhibit comparable biological activities.
Thiazole derivatives: Thiazoles also possess a heterocyclic ring structure and are known for their diverse biological activities.
Uniqueness
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol is unique due to the presence of both phenyl and dihydroxyphenyl groups attached to the triazine ring. This structural feature enhances its chemical reactivity and potential for diverse biological activities, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C16H15N3O3 |
|---|---|
Molekulargewicht |
297.31g/mol |
IUPAC-Name |
4-(4-hydroxy-3-methyl-6-phenyl-5H-1,2,4-triazin-5-yl)benzene-1,3-diol |
InChI |
InChI=1S/C16H15N3O3/c1-10-17-18-15(11-5-3-2-4-6-11)16(19(10)22)13-8-7-12(20)9-14(13)21/h2-9,16,20-22H,1H3 |
InChI-Schlüssel |
MOLAUNODIAKMBF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C(N1O)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN=C(C(N1O)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


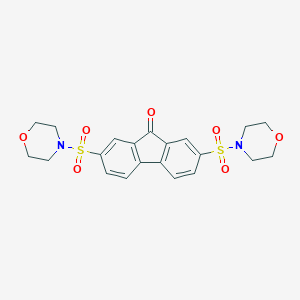

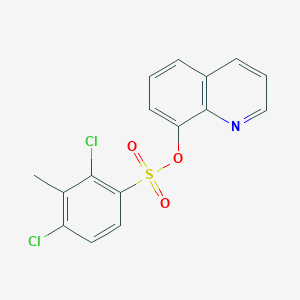
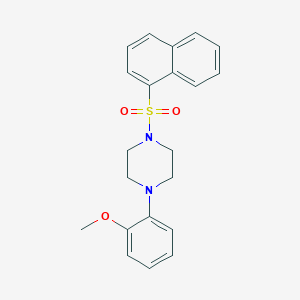

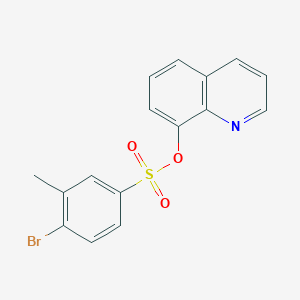

![1-(Diphenylmethyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346589.png)
![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)

![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)


